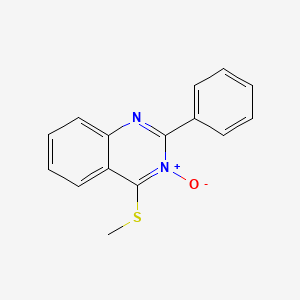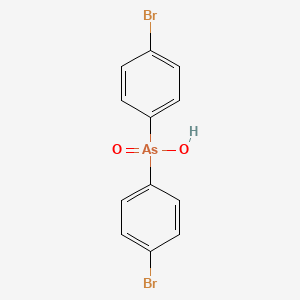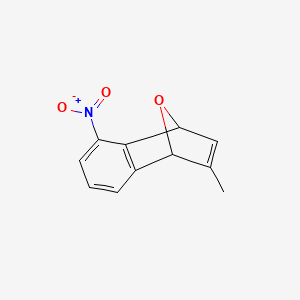
Nonyl(triphenyl)phosphanium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl(triphenyl)phosphanium nitrate is a quaternary phosphonium salt, characterized by the presence of a nonyl group attached to a triphenylphosphine moiety, with nitrate as the counterion. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl(triphenyl)phosphanium nitrate typically involves the quaternization of triphenylphosphine with a nonyl halide, followed by the metathesis reaction with a nitrate salt. The general reaction can be represented as: [ \text{PPh}_3 + \text{NonylX} \rightarrow \text{NonylPPh}_3^+ \text{X}^- ] [ \text{NonylPPh}_3^+ \text{X}^- + \text{AgNO}_3 \rightarrow \text{NonylPPh}_3^+ \text{NO}_3^- + \text{AgX} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nonyl(triphenyl)phosphine oxide.
Reduction: Triphenylphosphine and nonyl alcohol.
Substitution: Various substituted phosphonium salts depending on the substituent introduced.
Applications De Recherche Scientifique
Nonyl(triphenyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Nonyl(triphenyl)phosphanium nitrate involves its ability to act as a nucleophilic catalyst, facilitating various organic transformations. The phosphonium center can stabilize transition states and intermediates, thereby lowering the activation energy of reactions. The nonyl group provides hydrophobic interactions, enhancing the solubility and reactivity of the compound in organic solvents.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used phosphine ligand in catalysis and organic synthesis.
Tetrabutylphosphonium Nitrate: Another quaternary phosphonium salt with similar applications but different alkyl groups.
Hexadecyl(triphenyl)phosphanium Bromide: A similar compound with a longer alkyl chain, used in surfactant and material science applications.
Uniqueness: Nonyl(triphenyl)phosphanium nitrate is unique due to its specific combination of a nonyl group and triphenylphosphine moiety, providing a balance of hydrophobicity and reactivity. This makes it particularly effective in phase-transfer catalysis and other applications where both solubility and reactivity are crucial.
Propriétés
| 111922-66-8 | |
Formule moléculaire |
C27H34NO3P |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
nonyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H34P.NO3/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;2-1(3)4/h8-16,18-23H,2-7,17,24H2,1H3;/q+1;-1 |
Clé InChI |
MESIPCCTXIJNFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)

phosphoryl}propanoic acid](/img/structure/B14315106.png)
